molecular formula C15H20F2N2O B7627599 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide

4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide

Cat. No. B7627599
M. Wt: 282.33 g/mol
InChI Key: DOWSMGOECBJLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of cyclohexane carboxamides and has been found to possess potent pharmacological properties.

Mechanism of Action

4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide exerts its pharmacological effects by binding to and inhibiting the activity of a specific enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is involved in the epigenetic regulation of gene expression and has been implicated in various diseases. By inhibiting LSD1, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide can regulate gene expression and modulate various cellular processes.
Biochemical and Physiological Effects:
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to modulate various biochemical and physiological processes. In cancer cells, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In inflammation, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of nuclear factor kappa B (NF-κB). In neurological disorders, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide is its potent pharmacological activity and selectivity for LSD1. This makes it an ideal tool for studying the role of LSD1 in various diseases. However, one of the limitations of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide is its relatively short half-life, which may limit its efficacy in vivo. Additionally, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide may have off-target effects, which may complicate its interpretation in experiments.

Future Directions

There are several future directions for the study of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide. One potential direction is to investigate its therapeutic potential in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to develop more potent and selective LSD1 inhibitors based on the structure of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide. Additionally, the use of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Finally, the development of new delivery methods may improve the pharmacokinetics and pharmacodynamics of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide in vivo.

Synthesis Methods

The synthesis of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide involves the reaction of 4,4-difluorocyclohexanone with 3-(methylaminomethyl)aniline in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been reported to yield 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide with high purity and good yield.

Scientific Research Applications

4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O/c1-18-10-11-3-2-4-13(9-11)19-14(20)12-5-7-15(16,17)8-6-12/h2-4,9,12,18H,5-8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWSMGOECBJLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)NC(=O)C2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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